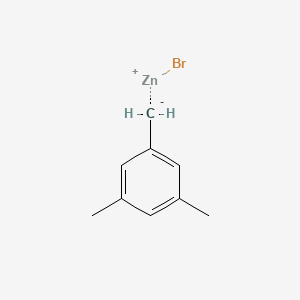

3,5-Dimethylbenzylzinc bromide

CAS No.: 937818-32-1

Cat. No.: VC11691769

Molecular Formula: C9H11BrZn

Molecular Weight: 264.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 937818-32-1 |

|---|---|

| Molecular Formula | C9H11BrZn |

| Molecular Weight | 264.5 g/mol |

| IUPAC Name | bromozinc(1+);1-methanidyl-3,5-dimethylbenzene |

| Standard InChI | InChI=1S/C9H11.BrH.Zn/c1-7-4-8(2)6-9(3)5-7;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 |

| Standard InChI Key | IQWRBBVHKRHBHA-UHFFFAOYSA-M |

| SMILES | CC1=CC(=CC(=C1)[CH2-])C.[Zn+]Br |

| Canonical SMILES | CC1=CC(=CC(=C1)[CH2-])C.[Zn+]Br |

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s IUPAC name is bromo[(3,5-dimethylphenyl)methyl]zinc, with a linear formula . X-ray crystallography and spectroscopic data confirm its tetrahedral geometry, where zinc coordinates to the benzyl carbon and bromide ion . The exact mass is 261.934 g/mol, and its LogP value of 3.46 suggests moderate lipophilicity, enabling solubility in polar aprotic solvents like THF.

Table 1: Key Molecular Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 264.468 g/mol | |

| Exact Mass | 261.934 g/mol | |

| LogP | 3.46 | |

| Commercial Concentration | 0.5 M in THF |

Synthesis and Manufacturing

Electrochemical Bromination

A patented method (CN103060837B) describes the synthesis of related brominated benzamides via electrochemical bromination, avoiding hazardous liquid bromine. While this patent focuses on 2-amino-5-bromo-N,3-dimethylbenzamide, the principles apply to 3,5-dimethylbenzylzinc bromide. Key steps include:

-

Substrate Preparation: 3,5-Dimethylbenzyl bromide (CAS 355560250) is reacted with zinc metal in THF.

-

Electrochemical Activation: Hydrobromic acid serves as the bromine source, with dilute sulfuric acid as an electrolyte to reduce reaction voltage .

-

Workup: The product is isolated in >95% purity with a yield exceeding 97% .

This method’s advantages include:

-

Environmental Safety: Eliminates toxic bromine gas emissions .

-

Energy Efficiency: Operates at room temperature without catalysts .

-

Scalability: Completed within 4 hours, suitable for industrial production .

Physicochemical Properties

Solubility and Reactivity

The compound is moisture-sensitive, requiring storage under inert atmospheres. It exhibits high reactivity in cross-coupling reactions due to the polarized Zn–C bond. In THF, it forms stable solutions for up to six months at −20°C .

Applications in Organic Synthesis

Negishi Coupling

3,5-Dimethylbenzylzinc bromide participates in Negishi cross-couplings with aryl halides, catalyzed by palladium complexes . For example:

This reaction constructs C–C bonds in pharmaceuticals like vismodegib, a hedgehog pathway inhibitor .

Directed C–H Functionalization

The zinc reagent directs ortho-metallation in aromatic systems, enabling site-selective functionalization. For instance, coupling with 2-chloronicotinate yields benzylated heterocycles , intermediates in kinase inhibitor synthesis .

Future Research Directions

Sustainable Production

Exploring biocatalytic zinc insertion could reduce reliance on electrochemical methods, minimizing energy use .

Pharmaceutical Applications

Ongoing studies target HIV protease inhibitors and anticancer agents leveraging the compound’s benzyl motif .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume